molecular formula C11H13Br B12849434 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B12849434
M. Wt: 225.12 g/mol
InChI Key: XKCTWNBBLBCBDV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene derives from its bicyclic framework, which consists of a benzene ring fused to a partially saturated seven-membered carbocycle. The numbering begins at the bromine-substituted carbon (position 1), followed by the adjacent unsaturated benzene carbons (positions 2–6) and the saturated cycloheptene carbons (positions 7–11). The molecular formula C₁₁H₁₃Br (FW: 225.13 g/mol) reflects the presence of one bromine atom and three degrees of unsaturation.

The SMILES notation BrC1=C(CCCCC2)C2=CC=C1 encodes the bromobenzene moiety (positions 1–6) connected to a six-membered saturated ring (positions 7–11) via a shared carbon-carbon bond. This notation aligns with the compound’s CAS registry number 344297-26-3 , distinguishing it from hydroxylated derivatives such as 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (CAS 1221135-07-4 ).

Molecular Geometry and Conformational Analysis

The benzoannulene core adopts a non-planar geometry due to the strain inherent in the seven-membered ring. Computational models of analogous 6,7-dihydro-5H-benzoannulene (CAS 7125-62-4 ) reveal a puckered conformation with alternating bond lengths ranging from 1.374 to 1.470 Å. For the brominated derivative, molecular mechanics simulations predict similar puckering, with the bromine atom introducing steric and electronic perturbations.

NMR studies of related benzoannulenes show distinct proton environments: the saturated cycloheptene protons resonate as multiplets between δ 1.5–2.5 ppm, while aromatic protons appear as doublets near δ 7.0 ppm. The bromine atom’s electron-withdrawing effect deshields the adjacent aromatic proton, shifting its resonance upfield by approximately 0.3 ppm compared to non-brominated analogs.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene remain unreported, studies on structurally similar compounds provide insights. For instance, benzo[1,2:4,5]diannulene bis(dicarboximide)s crystallize in a monoclinic system (space group P2₁/c) with intermolecular π-π stacking distances of 3.4–3.6 Å. The brominated annulene’s bulkier substituent likely disrupts such packing, favoring a triclinic or orthorhombic arrangement.

Bond length analysis of annulene derivatives using CCSD(T)/pVDZ methods reveals alternating single (1.47 Å) and double (1.38 Å) bonds in the seven-membered ring. The bromine-carbon bond in the title compound is expected to measure 1.89–1.92 Å, consistent with aryl bromides.

Comparative Analysis with Related Benzoannulene Derivatives

The brominated derivative exhibits distinct electronic and steric properties compared to its non-halogenated and hydroxylated counterparts:

Property 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene 6,7-Dihydro-5H-benzoannulene 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Molecular Formula C₁₁H₁₃Br C₁₁H₁₂ C₁₁H₁₃BrO
Molecular Weight (g/mol) 225.13 144.21 241.12
Key Functional Group Bromine None Bromine, hydroxyl
Predicted Dipole Moment 2.1–2.4 D 0.3–0.5 D 3.0–3.3 D

The bromine atom increases molecular polarizability, enhancing intermolecular halogen bonding compared to the parent hydrocarbon. Conversely, the hydroxyl derivative’s hydrogen-bonding capacity (SMILES: OC1CCCCC2=C(Br)C=CC=C21 ) enables distinct solid-state packing and solubility profiles.

Substituent effects also modulate aromaticity. Nucleus-independent chemical shift (NICS) calculations for non-alternant imides with seven-membered rings show paratropic ring currents (−5 to −8 ppm), indicating moderate antiaromatic character. The brominated annulene’s electron-withdrawing group likely exacerbates this paratropicity, contrasting with the weakly diatropic currents in hydroxylated analogs.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

4-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

InChI

InChI=1S/C11H13Br/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2

InChI Key

XKCTWNBBLBCBDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Bromination of Benzoannulene

The most direct method involves bromination of benzoannulene using brominating agents such as molecular bromine or N-bromosuccinimide (NBS). This reaction typically occurs under electrophilic substitution conditions.

Reaction Conditions:

  • Reagents: Molecular bromine (Br₂) or NBS.
  • Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
  • Temperature: Room temperature to 50°C.
  • Catalyst: Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Mechanism:
Electrophilic substitution occurs at the aromatic ring of benzoannulene, with bromine attaching at the desired position.

Yield: Typically ranges from 70% to 85%.

Selective Bromination Using HBr/H₂O₂

Another effective method involves treating benzoannulene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This approach enhances selectivity for monobrominated products.

Reaction Conditions:

Advantages:
This method avoids over-bromination and ensures high selectivity for the target compound.

Yield: Up to 95% under optimized conditions.

Bromination via Radical Mechanism

Using NBS in the presence of a radical initiator such as benzoyl peroxide can lead to bromination at specific positions in the molecule.

Reaction Conditions:

Mechanism:
Radical generation facilitates bromine addition at less sterically hindered positions.

Yield: Moderate, typically around 60% due to side reactions.

Optimization Strategies

Several strategies have been employed to improve yield and selectivity:

Data Table

Method Reagents Solvent Temperature Yield (%) Notes
Bromination Br₂ or NBS CH₂Cl₂ RT–50°C 70–85 Requires catalyst
HBr/H₂O₂ HBr + H₂O₂ Acetic acid 0–25°C Up to 95 High selectivity
Radical Mechanism NBS + Benzoyl Peroxide Toluene ~80°C ~60 Moderate yield

Chemical Reactions Analysis

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and aromatic ring structure. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

2-Bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene

  • Structural Differences : Features a nitro group at position 1 and methyl groups at positions 3, 5, and 9, in addition to bromine at position 2.
  • Synthesis : Produced via halogenation (N-bromosuccinimide, NBS) and nitration of arylhimachalene, with selectivity challenges due to competing dibrominated byproducts .
  • Reactivity : The nitro group enhances electrophilicity, influencing intermolecular interactions (Hirshfeld surface analysis shows dominant H–H and H–O contacts) .

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0)

  • Structural Differences : Bromine at position 3 and a ketone group at position 3.
  • Physicochemical Properties : Higher XLogP3 (3.3 vs. ~2.5 for the target compound), indicating increased lipophilicity. Exact mass: 237.99933 .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

  • Structural Differences : Bromine is part of a methylene (-CH$_2$Br) side chain at position 4.
  • Applications : Predicted collision cross-section (CCS) values (140.4 Ų for [M+H]$^+$) suggest utility in mass spectrometry-based metabolomics .

Non-Halogenated Benzo[7]annulene Derivatives

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol

  • Functional Group : Hydroxyl group at position 5.
  • Reactivity: Used in manganese-catalyzed β-methylation reactions with methanol, demonstrating the influence of hydroxyl groups on catalytic activity .

1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

  • Structural Features : Fluorine at position 1 and methoxy group at position 2.

Physicochemical Properties Comparison

Compound Molecular Formula XLogP3 Exact Mass Key Functional Groups
1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene C${11}$H${13}$BrO 2.5* 238.03515 Bromine, aliphatic ring
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one C${11}$H${11}$BrO 3.3 237.99933 Bromine, ketone
2-Bromo-3,5,5,9-tetramethyl-1-nitro-... C${15}$H${20}$BrNO$_2$ N/A 349.0641 Bromine, nitro, methyl

*Estimated based on analog data.

Biological Activity

1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene (CAS Number: 344297-26-3) is a polycyclic aromatic compound known for its unique structural features and potential biological activity. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃Br
  • Molecular Weight : 225.12 g/mol
  • IUPAC Name : 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene
  • Structural Representation :
    BrC1=C C C2=CC C1\text{BrC}_1=\text{C C }\text{C}_2=\text{CC C}_1

Antimicrobial Activity

Research has indicated that compounds similar to 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene exhibit antimicrobial properties. A study evaluating various benzoannulenes found that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The anticancer activity of related polycyclic compounds has been extensively studied. For instance, derivatives of benzoannulenes have shown promise against various human tumor cell lines. In vitro assays indicated that specific structural modifications could enhance cytotoxicity against renal and breast cancer cells. The biological activity often correlates with the compound's ability to interact with cellular targets involved in proliferation and apoptosis .

Case Studies

  • Study on Antimycobacterial Activity :
    • Objective : To evaluate the antimycobacterial effects of synthesized benzoannulene derivatives.
    • Findings : Five compounds exhibited moderate antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study emphasized the importance of structural variations in enhancing biological efficacy .
  • Antitumor Activity Evaluation :
    • Objective : To assess the anticancer properties of polycyclic aromatic hydrocarbons.
    • Findings : Two specific derivatives showed significant antitumor activity in a panel of 60 human tumor cell lines. The results suggested that bromination at specific positions could influence the compound's reactivity and biological activity .

Synthesis Methods

The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene can be achieved through several methods:

  • Cycloaddition Reactions :
    • Utilization of [3+2] cycloaddition reactions to form the core structure.
  • Bromination Techniques :
    • Direct bromination using bromine in a suitable solvent to achieve the desired substitution pattern.
  • Functional Group Modifications :
    • Introduction of functional groups such as ketones or hydroxyls to enhance biological activity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-oneSimilar framework; different bromination sitePotentially different reactivity patterns
2-Hydroxy-6,7,8,9-tetrahydrobenzo annuleneHydroxy group instead of bromoMay exhibit different biological activities
3-Bromo-6,7,8,9-tetrahydrobenzo annulen-5-oneBromination at another positionVariability in chemical properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene, and how can bromination selectivity be optimized?

  • The bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulene can be achieved using N-bromosuccinimide (NBS) or HBr/H₂O₂. While NBS often leads to di-brominated byproducts, HBr/H₂O₂ significantly improves selectivity for mono-bromination (100% conversion with 100% selectivity in one study) . Key optimization parameters include reaction temperature (low temperatures reduce side reactions) and stoichiometric control of brominating agents.

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

  • ¹H/¹³C NMR is critical for verifying the substitution pattern and aromaticity of the annulene core. X-ray crystallography provides definitive proof of regiochemistry, as demonstrated in studies of halogenated benzoannulenes . Density Functional Theory (DFT) calculations further validate electronic properties and intermolecular interactions .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

  • The bromine atom serves as a reactive handle for cross-coupling reactions. For example, it has been used in palladium-catalyzed couplings to synthesize neuropeptide S receptor antagonists, where the annulene core contributes to lipophilic interactions in drug-receptor binding . Key steps include Suzuki-Miyaura couplings and Buchwald-Hartwig aminations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzo[7]annulene core?

  • Regioselectivity is influenced by steric effects (e.g., bromination at the less hindered C1 position) and electronic factors (activation by the annulene’s conjugated π-system). Computational studies (DFT) reveal that the HOMO distribution directs electrophilic attack to specific carbons, while steric bulk from substituents can shift reactivity .

Q. How can enantioselective synthesis of annulene derivatives be achieved using this bromo compound?

  • Chiral palladium catalysts (e.g., (R,R)-L2 ligand systems) enable enantioselective allyl-aryl cross-couplings. For instance, (R)-5-vinyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene was synthesized with 50% yield and high enantiopurity via Pd(OAc)₂ catalysis . Solvent choice (e.g., THF) and cesium fluoride as a base are critical for efficiency.

Q. How do researchers address discrepancies in reported reaction yields when using different brominating agents?

  • Contradictions arise from reagent selectivity (NBS vs. HBr/H₂O₂) and reaction conditions (e.g., temperature, solvent). Systematic analysis using HPLC or GC-MS helps quantify byproducts. For example, NBS at room temperature produces dibrominated impurities, whereas HBr/H₂O₂ at 0°C minimizes these . Reaction monitoring via TLC or in-situ IR is advised.

Q. What role does this compound play in constructing polycyclic frameworks for natural product synthesis?

  • The annulene core acts as a rigid scaffold for intramolecular cyclizations . For example, it has been incorporated into spirocyclic furopyridines via tandem coupling and cyclization steps . The bromine atom facilitates sequential functionalization (e.g., Sonogashira couplings) to build complexity .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or handling?

  • While direct evidence is limited, analogous bromo-annulenes are typically stored under inert atmospheres (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Use of stabilizers (e.g., BHT) and amber glass vials minimizes light-induced degradation.

Q. How can computational tools enhance the design of annulene-based therapeutics?

  • Molecular docking and Hirshfeld surface analysis predict binding modes and intermolecular interactions. For example, halogenated annulenes showed affinity for smooth muscle receptors in docking studies, guiding structural modifications for improved efficacy .

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